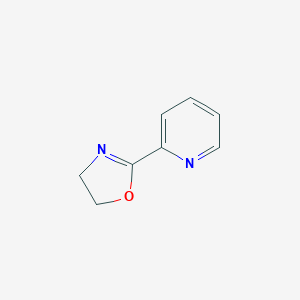

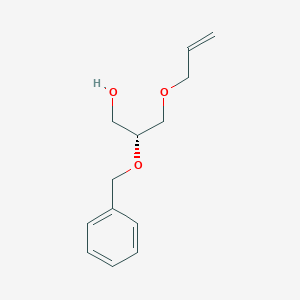

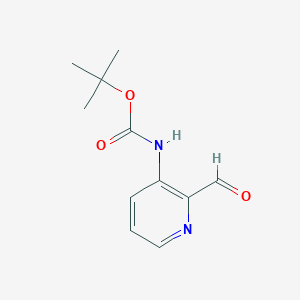

2-O-Benzyl-3-O-allyl-sn-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

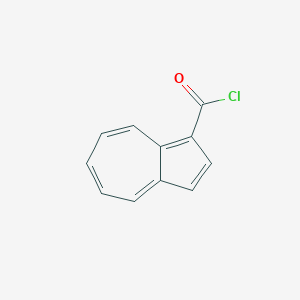

2-O-Benzyl-3-O-allyl-sn-glycerol (BALG) is an important synthetic compound with a wide range of applications in scientific research. This compound has been used to study the biochemical and physiological effects of various drugs and compounds, and has also been used to develop new drugs and treatments. BALG has been found to have a number of advantages over other compounds in terms of its synthesis and its ability to interact with other molecules.

科学的研究の応用

Sustainable Value-Added C3 Chemicals from Glycerol Transformations

Glycerol, a by-product of biodiesel manufacturing, offers a sustainable and atomically economic route to produce valuable C3 chemicals such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. Recent advancements include high yields over appropriate catalysts, insights into reaction mechanisms, and network developments, promising for future glycerol transformation research (Wang, Xiao, & Xiao, 2019).

Glycerol Etherification

The etherification of glycerol leads to the formation of various ether compounds, such as mono, di, and tri tert-butyl glycerol ethers, as well as other ether products when using different solvents like benzyl alcohol. This review underlines the importance of understanding numerous mechanisms and their relevance to the efficiency of catalytic processes, offering a basis for improving conversion, selectivity, and yield of reaction products (Palanychamy et al., 2022).

Hydroxycarbonylation Reactions in Aqueous-Organic Two-Phase System

Research into carbonylation reactions in two-phase systems has shown significant growth, with successful applications to various substrates including allylic halides and benzyl alcohol. This has led to improved catalytic activities and insights into more efficient processes for chemical production, which may extend to the processing of glycerol derivatives (Bertoux et al., 1999).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known to be a biochemical used in proteomics research .

Biochemical Pathways

2-O-Benzyl-3-O-allyl-sn-glycerol is a precursor of phospholipids or ether lipids . These lipids play crucial roles in various biochemical pathways, including cell signaling and membrane integrity.

Result of Action

特性

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106401-57-4 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)